acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
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Overview
Description
The compound “acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid” is a complex organic molecule that plays a significant role in various biochemical and industrial processes. This compound is a derivative of amino acids, which are the building blocks of proteins. It has unique structural features that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the direct catalytic asymmetric synthesis of α-chiral primary amines, which are valuable intermediates for the synthesis of amino acids .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using advanced catalytic processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of biocatalysts and enzymatic reactions is also explored to achieve more sustainable production methods .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. The compound’s structure allows it to bind to specific sites on proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Lysine: An essential amino acid with a similar structure but different functional groups.
Arginine: Another amino acid with a guanidino group, similar to the diaminomethylideneamino group in the compound.
Leucine: An amino acid with a similar backbone but different side chains
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N5O3.C2H4O2/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15;1-2(3)4/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETLCCJRXLZURZ-OZZZDHQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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